molecular formula C23H25ClN4O2S2 B2378105 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216907-35-5

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2378105
CAS No.: 1216907-35-5
M. Wt: 489.05
InChI Key: BQXHQKSFOXDFHK-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic small molecule featuring two benzothiazole moieties linked via a carboxamide group. The morpholinoethyl substituent introduces a tertiary amine functional group, which may enhance solubility and modulate pharmacokinetic properties. This compound is structurally distinct due to its dual benzothiazole framework and the incorporation of a morpholine ring, a feature often leveraged in medicinal chemistry to improve bioavailability.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S2.ClH/c1-15-7-8-19-20(16(15)2)25-23(31-19)27(10-9-26-11-13-29-14-12-26)22(28)21-24-17-5-3-4-6-18(17)30-21;/h3-8H,9-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXHQKSFOXDFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multiple steps, each requiring specific reaction conditions and reagents. Based on the available literature, several general approaches have been identified:

Table 1: General Synthetic Approaches for Benzothiazole Derivatives

Approach Description Key Reagents Advantages Limitations
Intramolecular Formation Cyclization of suitable precursors to form the benzothiazole ring DTBP, metal catalysts Atom economy, direct formation Often requires harsh conditions
Intermolecular Formation Reaction between separate components to form the benzothiazole ring 2-aminothiophenol, various carbonyl compounds Versatility, mild conditions Multiple steps may be required
Functionalization of Existing Benzothiazoles Modification of preformed benzothiazole rings Various reagents depending on the desired functionality Site-specificity, controlled modifications Requires preformed benzothiazole core

Synthesis of the 4,5-Dimethylbenzo[d]thiazol-2-yl Core

The synthesis of the 4,5-dimethylbenzo[d]thiazol-2-yl core, a key component of the target compound, can be achieved through several methods:

Reaction of 3,4-Dimethylaniline with Potassium Thiocyanate

This method involves the reaction of 3,4-dimethylaniline with potassium thiocyanate and bromine in glacial acetic acid. The reaction proceeds as follows:

  • 3,4-dimethylaniline (0.04 mol, 4.84 g) and potassium thiocyanate (0.048 mol, 4.66 g) are mixed in glacial acetic acid (10 mL) and cooled in an ice bath.
  • Bromine (0.048 mol, 2.47 mL) in glacial acetic acid (10 mL) is added dropwise at 0°C.
  • The mixture is allowed to stir at room temperature overnight.
  • Iced-water (50 mL) is added, and the pH is adjusted to 11 using sodium hydroxide.
  • The precipitate is filtered, dried, and recrystallized from ethanol.

This method typically yields 5,6-dimethylbenzo[d]thiazol-2-amine, which can be further functionalized.

Cyclization of 2-Aminothiophenol Derivatives

Another approach involves the cyclization of appropriate 2-aminothiophenol derivatives with carboxylic acids or their derivatives. The reaction between 2-aminothiophenol and various carbonyl compounds proceeds through condensation followed by cyclization to form the benzothiazole ring:

  • 2-aminothiophenol and a carboxylic acid are refluxed in the presence of a dehydrating agent.
  • The reaction proceeds via formation of an amide intermediate, followed by intramolecular cyclization to form the benzothiazole ring.
  • For 4,5-dimethylbenzothiazole derivatives, 4,5-dimethyl-2-aminothiophenol is used as the starting material.

The introduction of the morpholino group is a critical step in the synthesis:

Reaction with 2-Chloroethylmorpholine

One common approach involves the reaction of the benzothiazole derivative with 2-chloroethylmorpholine under basic conditions:

  • The benzothiazole derivative and potassium carbonate are dissolved in a suitable solvent (e.g., acetone or DMF).
  • 2-Chloroethylmorpholine is added, and the mixture is refluxed for 12-24 hours.
  • The product is isolated by evaporation of the solvent, followed by purification.

Nucleophilic Substitution Reaction

Alternatively, a nucleophilic substitution reaction can be employed:

  • The benzothiazole derivative is functionalized with a leaving group (e.g., a chloro or bromo group).
  • This is then reacted with morpholinoethylamine under appropriate conditions.
  • The resulting product contains the desired morpholino functionality.

Formation of the Carboxamide Bond

The formation of the carboxamide bond, connecting the benzothiazole core with another benzothiazole unit, is a critical step in the synthesis:

Direct Amidation Using Coupling Agents

This method involves the direct reaction of a carboxylic acid with an amine in the presence of coupling agents:

  • Benzothiazole-2-carboxylic acid and the morpholino-functionalized benzothiazole are mixed in a suitable solvent.
  • A coupling agent (e.g., HATU, EDC, or DCC) and a base (e.g., DIPEA) are added.
  • The mixture is stirred at room temperature for 12-24 hours.
  • The product is purified by column chromatography or recrystallization.

Reaction with Acyl Chlorides

Another approach involves the use of acyl chlorides:

  • Benzothiazole-2-carbonyl chloride is prepared from the corresponding carboxylic acid.
  • This is then reacted with the morpholino-functionalized benzothiazole in the presence of a base.
  • The reaction proceeds via nucleophilic acyl substitution to form the carboxamide bond.

Comprehensive Synthetic Route

Based on the available information, a detailed synthetic route for this compound can be proposed:

Synthesis of 5,6-dimethylbenzo[d]thiazol-2-amine

3,4-dimethylaniline + KSCN + Br2 → 5,6-dimethylbenzo[d]thiazol-2-amine

Reagents and conditions:

  • 3,4-dimethylaniline (0.04 mol, 4.84 g)
  • Potassium thiocyanate (0.048 mol, 4.66 g)
  • Bromine (0.048 mol, 2.47 mL)
  • Glacial acetic acid (20 mL)
  • Reaction temperature: 0°C to room temperature
  • Reaction time: Overnight
  • Workup: Neutralization with NaOH, filtration, recrystallization from ethanol

Synthesis of 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide

5,6-dimethylbenzo[d]thiazol-2-amine + ClCH2COCl → 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide

Reagents and conditions:

  • 5,6-dimethylbenzo[d]thiazol-2-amine (0.032 mol, 5.7 g)
  • Chloroacetyl chloride (0.032 mol, 3.58 g)
  • Triethylamine (0.038 mol, 3.85 mL)
  • THF (60 mL)
  • Reaction temperature: 0°C to room temperature
  • Reaction time: 1 hour
  • Workup: Evaporation of solvent, recrystallization from ethanol

Introduction of the Morpholinoethyl Group

2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide + morpholine → N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-morpholinoacetamide

Reagents and conditions:

  • 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide (0.001 mol, 0.25 g)
  • Morpholine (0.001 mol)
  • Potassium carbonate (0.001 mol, 0.138 g)
  • Acetone (solvent)
  • Reaction temperature: 40°C (reflux)
  • Reaction time: 12 hours
  • Workup: Evaporation of solvent, washing with water, filtration, recrystallization from ethanol

Synthesis of Benzo[d]thiazole-2-carboxylic Acid

2-aminothiophenol + ethyl oxalate → ethyl benzo[d]thiazole-2-carboxylate → benzo[d]thiazole-2-carboxylic acid

Reagents and conditions:

  • 2-aminothiophenol
  • Ethyl oxalate
  • Ethanol (solvent)
  • Reaction temperature: Reflux
  • Hydrolysis: NaOH solution, reflux
  • Acidification: HCl to pH 2-3
  • Workup: Filtration, washing, drying

Formation of the Carboxamide Bond

benzo[d]thiazole-2-carboxylic acid + N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-morpholinoacetamide → N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide

Reagents and conditions:

  • Benzo[d]thiazole-2-carboxylic acid
  • N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • HATU or EDC/HOBt (coupling agent)
  • DIPEA (base)
  • DMF (solvent)
  • Reaction temperature: Room temperature
  • Reaction time: 24 hours
  • Workup: Dilution with water, extraction with ethyl acetate, drying, evaporation, purification by column chromatography

Formation of the Hydrochloride Salt

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide + HCl → this compound

Reagents and conditions:

  • N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
  • Diethyl ether or ethanol (solvent)
  • HCl gas or solution (e.g., HCl in dioxane)
  • Reaction temperature: 0°C to room temperature
  • Workup: Filtration, washing with diethyl ether, drying under vacuum

Table 2: Summary of the Synthetic Route for this compound

Step Reaction Reagents Conditions Expected Yield (%)
1 Formation of 5,6-dimethylbenzo[d]thiazol-2-amine 3,4-dimethylaniline, KSCN, Br2 0°C to RT, overnight 75-85
2 Acetylation to form 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide Chloroacetyl chloride, TEA 0°C to RT, 1 hour 80-90
3 Introduction of morpholino group Morpholine, K2CO3 Reflux, 12 hours 70-80
4 Synthesis of benzo[d]thiazole-2-carboxylic acid 2-aminothiophenol, ethyl oxalate, NaOH Reflux, then basic hydrolysis 60-70
5 Formation of carboxamide bond HATU or EDC/HOBt, DIPEA RT, 24 hours 50-60
6 Formation of hydrochloride salt HCl gas or solution RT 90-95

Optimization of Reaction Conditions

The successful synthesis of this compound depends heavily on optimizing the reaction conditions for each step:

Temperature Effects

Temperature plays a crucial role in the efficiency and selectivity of the reactions involved:

Table 3: Temperature Effects on Key Reaction Steps
Reaction Step Optimal Temperature Range Effect of Lower Temperature Effect of Higher Temperature
Formation of benzothiazole core 0°C to RT Slower reaction, incomplete conversion Potential side reactions, decreased selectivity
Acetylation 0°C to RT Reduced reactivity Increased risk of multiple acylation
Introduction of morpholino group 40-60°C Slower reaction, incomplete conversion Potential decomposition of reactants
Carboxamide bond formation RT to 30°C Slower reaction rate Potential racemization or side reactions
Hydrochloride salt formation 0°C to RT Slower precipitation, higher purity Potential decomposition of product

Solvent Effects

The choice of solvent can significantly impact the reaction outcome:

Table 4: Solvent Effects on Key Reaction Steps
Reaction Step Recommended Solvents Advantages Limitations
Formation of benzothiazole core Glacial acetic acid Promotes cyclization, good solubility Corrosive, challenging to handle
Acetylation THF, DCM Good solubility, easy removal Volatile, potential environmental concerns
Introduction of morpholino group Acetone, DMF Good solubility, promotes nucleophilic substitution DMF is high-boiling, challenging to remove
Carboxamide bond formation DMF, DCM Enhances coupling efficiency DMF is high-boiling, DCM has environmental concerns
Hydrochloride salt formation Diethyl ether, ethanol Promotes precipitation, easy filtration Ethanol may cause solvation issues

Catalyst and Reagent Selection

Various coupling agents and bases can be used for the formation of the carboxamide bond:

Coupling Agents for Carboxamide Formation
  • HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Highly efficient, especially for hindered substrates.
  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Water-soluble, easy to remove by-products.
  • DCC (dicyclohexylcarbodiimide): Traditional, economical, but difficult to remove by-products.
Bases for Various Reaction Steps
  • Triethylamine (TEA): Commonly used for acetylation, moderate basicity.
  • Diisopropylethylamine (DIPEA): Less nucleophilic, preferred for coupling reactions.
  • Potassium carbonate: Mild, heterogeneous base, useful for nucleophilic substitutions.

Alternative Synthesis Methods

In addition to the traditional multistep synthesis described above, several alternative approaches can be considered:

One-pot Cascade Reactions

One-pot cascade reactions offer the advantage of reducing the number of isolation and purification steps:

Cascade Radical Cyclization

This approach involves the cascade radical cyclization of suitable precursors to form the benzothiazole core directly:

o-isocyanoaryl thioethers + organoboric acids → benzothiazole derivatives

Reagents and conditions:

  • o-isocyanoaryl thioethers
  • Organoboric acids
  • Promoter: Mn(acac)3, FeCl2, or CuCl2
  • Solvent: Toluene, fluorobenzene, or ether
  • Reaction temperature: 80-100°C
  • Reaction time: 4-6 hours
Visible Light-Induced Cyclization

This method uses visible light to induce cyclization reactions:

o-isocyanoaryl thioethers + ethers → benzothiazole derivatives

Reagents and conditions:

  • o-isocyanoaryl thioethers
  • Ethers
  • Photocatalyst: 4CzIPN (1,2,3,5-tetrakis-(carbazol-9-yl)-4,6-dicyanobenzene)
  • Visible light irradiation
  • Reaction temperature: Room temperature
  • Reaction time: 12-24 hours

Green Chemistry Approaches

Several steps in the synthesis can be performed using more environmentally friendly methods:

Solvent-Free or Green Solvent Systems

For the synthesis of benzothiazole derivatives:

2-aminothiophenol + α-ketoacids → benzothiazole derivatives

Reagents and conditions:

  • 2-aminothiophenol
  • α-ketoacids
  • Solvent: Water or ethanol
  • Catalyst: None or eco-friendly catalysts
  • Reaction temperature: Room temperature to 60°C
  • Reaction time: 2-4 hours
Photooxidative Cross-coupling

For the synthesis of benzothiazole derivatives:

2-aminothiophenol + α-oxocarboxylic acids → benzothiazole derivatives

Reagents and conditions:

  • 2-aminothiophenol
  • α-oxocarboxylic acids
  • H2O2 as oxidant
  • Blue UV irradiation
  • Reaction temperature: Room temperature
  • Reaction time: 2-4 hours

Characterization and Purity Assessment

Proper characterization of the synthesized this compound is essential for confirming its identity and purity:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H-NMR (300 MHz, DMSO-d6) : Characteristic signals include:

    • δ 7.70-7.20 ppm (multiplet, aromatic protons)
    • δ 4.50-3.50 ppm (multiplet, morpholino and ethyl chain protons)
    • δ 2.30-2.20 ppm (singlet, methyl protons)
  • 13C-NMR (75 MHz, DMSO-d6) : Key signals include:

    • δ 170-165 ppm (carboxamide carbonyl)
    • δ 160-110 ppm (aromatic carbons)
    • δ 67-40 ppm (morpholino and ethyl chain carbons)
    • δ 20-19 ppm (methyl carbons)
Infrared (IR) Spectroscopy

Key absorption bands:

  • 3300-3200 cm-1 (N-H stretching)
  • 1705-1685 cm-1 (C=O stretching)
  • 1600-1400 cm-1 (aromatic C=C and C=N stretching)
  • 1250-1150 cm-1 (C-N stretching)
  • 1100-1000 cm-1 (C-O stretching of morpholino group)
Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS):
    • Expected molecular ion [M+H]+ for C23H25N4O2S2+ (free base): m/z calculated value should match the theoretical value
    • Characteristic fragmentation patterns involving the loss of the morpholino group or cleavage at the carboxamide bond

Purity Assessment

Melting Point Determination
  • The melting point of the hydrochloride salt is expected to be sharp and within a narrow range, indicating high purity.
Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 column
    • Mobile phase: Gradient of acetonitrile/water with 0.1% trifluoroacetic acid
    • Detection: UV at 254 nm
    • Purity criterion: >98% based on peak area
Elemental Analysis

Expected elemental composition for C23H25ClN4O2S2:

  • Carbon (C): Calculated percentage
  • Hydrogen (H): Calculated percentage
  • Nitrogen (N): Calculated percentage
  • Sulfur (S): Calculated percentage
  • Acceptable range: ±0.4% of calculated values

Industrial Scale Production Considerations

Scaling up the synthesis of this compound from laboratory scale to industrial scale presents several challenges:

Heat Management and Reaction Control

  • Exothermic Reactions : The formation of the benzothiazole core is exothermic and requires efficient cooling systems.
  • Temperature Control : Large-scale temperature control requires sophisticated heat exchange systems.
  • Addition Rates : Controlled addition of reagents is essential to prevent runaway reactions.

Economic and Environmental Considerations

Table 5: Industrial Scale Process Optimization
Process Aspect Optimization Strategy Expected Benefit Implementation Challenge
Solvent Use Recycling, regeneration Cost reduction, waste minimization Separation efficiency, purity maintenance
Catalyst Loading Reduction, immobilization Cost reduction, simplified purification Maintaining reaction efficiency
Energy Consumption Continuous flow processes, heat recovery Cost reduction, environmental benefit Capital investment, process redesign
Waste Management Treatment, valorization Regulatory compliance, environmental benefit Treatment costs, technology development
Raw Material Sourcing Alternative suppliers, bulk purchasing Cost reduction, supply security Quality consistency, procurement logistics

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with benzo[d]thiazole moieties exhibit significant anticancer properties. For example, derivatives have been shown to inhibit tubulin polymerization, an essential process for cell division. A study demonstrated that certain benzo[d]thiazole derivatives displayed IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

Antiviral Activity

Recent investigations into thiazole derivatives, including those similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride, have suggested potential antiviral effects. Specifically, these compounds were found to inhibit the main protease of SARS-CoV-2, showcasing their relevance in the context of viral infections .

Enzyme Inhibition

The compound's structural features allow it to interact with specific enzymes involved in critical biological pathways. Its mechanism of action may include modulation of enzyme activity through competitive or non-competitive inhibition, which could be beneficial in treating various diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the effectiveness of benzo[d]thiazole derivatives as anticancer agents. The research involved screening several compounds against cancer cell lines such as HeLa and MDA-MB-468. The results indicated that certain derivatives exhibited significant cytotoxicity with low IC50 values, suggesting their potential for further development as therapeutic agents .

Case Study 2: Antiviral Research

In another investigation focusing on antiviral properties, researchers synthesized several thiazole-based compounds and tested them against SARS-CoV-2. The findings showed that specific derivatives could effectively inhibit viral replication by targeting the main protease, thereby demonstrating their potential as antiviral agents .

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

The provided evidence highlights compounds with benzothiazole, thiadiazole, and triazole heterocycles, though none directly match the target compound’s structure. Key comparisons include:

2.1.1 Hydrazinecarbothioamides and Triazoles ()

Compounds [4–6] and [7–9] from the International Journal of Molecular Sciences (2014) feature sulfonylbenzene and triazole-thione scaffolds. Unlike the target compound’s carboxamide linkage, these derivatives utilize hydrazinecarbothioamide groups.

  • Functional Groups : The triazole-thiones in [7–9] exhibit C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) IR bands, contrasting with the target’s expected carboxamide (C=O ~1650–1700 cm⁻¹) and morpholine (C-O-C ~1100 cm⁻¹) signals .
2.1.2 Thiadiazole Derivatives ()

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) contains a thiadiazole core and benzoate ester.

  • Molecular Weight : LS-03205 has a molecular weight of 369.4 g/mol, significantly lower than the target compound’s estimated weight (~500–550 g/mol, assuming C21H24N4O2S2·HCl).
  • Functional Groups : The thiadiazole and ester groups in LS-03205 differ from the target’s benzothiazole-carboxamide framework, suggesting divergent solubility and reactivity .
2.1.3 Thiazolylmethyl Carbamates (Evidences 3–4)

Pharmacopeial Forum (2017) lists thiazolylmethyl carbamates with complex substituents, such as isopropylimidazolidinone and hydroperoxypropan-2-yl groups.

  • Pharmacophores : These compounds emphasize thiazole-based backbones but lack the dual benzothiazole and morpholine motifs of the target. Their ureido and carbamate linkages suggest distinct biological targets (e.g., protease inhibition) compared to the carboxamide-linked target compound .

Comparative Data Table

Parameter Target Compound (Hypothetical) Hydrazinecarbothioamides [4–6] () LS-03205 () Thiazolylmethyl Carbamates (Evidences 3–4)
Core Structure Dual benzothiazole + morpholine Sulfonylbenzene + triazole-thione Thiadiazole + benzoate ester Thiazole + carbamate/ureido
Key Functional Groups Carboxamide, morpholine Hydrazinecarbothioamide, C=S, NH Thiadiazole, ester Carbamate, ureido, hydroperoxy
Molecular Weight (g/mol) ~500–550 (estimated) ~350–400 (estimated) 369.4 ~600–700 (estimated)
IR Spectral Features C=O (~1650–1700 cm⁻¹), morpholine (C-O-C) C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹) Not reported Not reported
Synthetic Route Likely alkylation/condensation Nucleophilic addition, cyclization Not detailed Multi-step functionalization

Research Implications and Limitations

  • Solubility: The morpholinoethyl group may enhance aqueous solubility compared to sulfonyl or ester-containing analogues .
  • Synthetic Challenges : The target’s complexity likely necessitates advanced coupling strategies, contrasting with the straightforward cyclizations in .

Further studies are required to validate these hypotheses and elucidate the compound’s pharmacological profile.

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
  • Introduction of Dimethyl Groups : Methylation can be performed using methyl iodide in the presence of a base like potassium carbonate.
  • Attachment of Morpholine Moiety : The intermediate is reacted with 2-chloroethylmorpholine under basic conditions to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes, receptors, or proteins involved in critical biological pathways. Its structure allows it to modulate the activity of these targets, leading to various biological effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have shown that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCell Line TestedIC50 (μM)
B7A4311
B7A5492
B7H12994

These results indicate that at concentrations of 1, 2, and 4 μM, the compound promotes apoptosis and induces cell cycle arrest similar to other lead compounds .

Anti-inflammatory Effects

Benzothiazole derivatives have also demonstrated anti-inflammatory properties. Research indicates that these compounds can decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby mitigating inflammation in various models .

Antibacterial Activity

While primarily investigated for anticancer properties, some studies have explored the antibacterial potential of benzothiazole derivatives. Compounds have shown varying degrees of activity against Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.12 μM
Escherichia coli25 μM

Though not universally effective against all strains, certain derivatives have shown promise in this area .

Case Studies and Research Findings

  • Benzothiazole Derivatives in Cancer Treatment : A study synthesized a series of benzothiazole compounds and evaluated their anticancer activity across multiple cell lines. The findings suggested that modifications to the benzothiazole nucleus could enhance specificity and potency against tumor cells .
  • Evaluation Against Infectious Diseases : Another investigation assessed various benzothiazole derivatives for their efficacy against infectious agents such as HIV and tuberculosis. Although some exhibited cytotoxicity against human lymphocytes, they did not show significant antiviral or antimicrobial activity .
  • Antiproliferative Activity in 3D Cultures : Recent research has compared the antiproliferative effects of benzothiazole derivatives in both 2D and 3D culture systems, revealing that compounds generally displayed higher efficacy in 3D models, which better mimic in vivo conditions .

Q & A

Q. Advanced Research Focus

  • Variable-temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the morpholinoethyl group) causing unexpected splitting .
  • Paramagnetic relaxation agents : Adding shift reagents (e.g., Eu(fod)₃) simplifies overlapping proton signals in crowded regions .
  • Cross-validation : Compare experimental data with simulated spectra from software like ACD/Labs or MestReNova .

What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

Q. Advanced Research Focus

  • Salt formation : Hydrochloride salts enhance solubility via protonation of the morpholinoethyl amine .
  • Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes improves bioavailability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved enzymatically in target tissues .

How can machine learning models predict the pharmacokinetic profile of this compound?

Q. Advanced Research Focus

  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate logP, permeability, and CYP450 interactions using QSAR models .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate blood-brain barrier penetration and plasma protein binding .
  • In vitro-in vivo correlation (IVIVC) : Combine hepatocyte clearance assays with PBPK modeling for dose extrapolation .

What structural modifications enhance selectivity for cancer cell lines over normal cells?

Q. Advanced Research Focus

  • SAR studies : Replace the 4,5-dimethyl group on the benzothiazole with electron-withdrawing groups (e.g., -CF₃) to modulate target affinity .
  • Isosteric substitutions : Swap morpholinoethyl with piperazinyl or thiomorpholine to alter steric and electronic interactions .
  • Biological testing : Compare cytotoxicity in normal (e.g., HEK293) vs. cancer (e.g., MCF-7) cells using MTT assays .

How should researchers ensure compound stability during long-term storage?

Q. Basic Research Focus

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxamide .
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .
  • Light protection : Amber vials prevent photodegradation of the benzothiazole chromophore .

What in vivo models are suitable for studying metabolite formation and toxicity?

Q. Advanced Research Focus

  • Rodent models : Sprague-Dawley rats dosed orally (10–50 mg/kg) with LC-MS/MS analysis of plasma and liver metabolites .
  • Toxicogenomics : RNA-seq of liver tissue identifies pathways affected by reactive metabolites (e.g., glutathione depletion) .
  • Microsomal incubations : Human liver microsomes + NADPH identify cytochrome P450-mediated oxidation sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.